1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a synthetic piperazine derivative characterized by two distinct substituents:
- Trimethylbenzenesulfonyl group: A 2,4,6-trimethylphenylsulfonyl (mesitylsulfonyl) group at the 4-position, which enhances steric bulk and influences pharmacokinetic properties such as metabolic stability .
Its synthesis likely involves nucleophilic substitution or sulfonylation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15-10-16(2)21(17(3)11-15)28(24,25)23-8-6-22(7-9-23)13-18-4-5-19-20(12-18)27-14-26-19/h4-5,10-12H,6-9,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUPYMIJJYECEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Piperazine Ring: The benzodioxole moiety is then reacted with piperazine under suitable conditions to form the intermediate.
Introduction of the Trimethylbenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced under specific conditions to yield the corresponding sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Sulfides derived from the sulfonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives (Table 1).
Table 1: Structural and Pharmacological Comparison of Selected Piperazine Derivatives
Key Structural Differences
Benzodioxole vs. In contrast, analogs with halogenated sulfonyl groups (e.g., 3,4-difluorophenylsulfonyl) exhibit altered electronic profiles, affecting receptor binding kinetics . The mesitylsulfonyl group in the target compound provides steric hindrance, likely reducing off-target interactions compared to smaller sulfonyl substituents .
Piperazine Conformation :
- Crystal studies of benzodioxolylmethyl-piperazines (e.g., 1-(3-fluorobenzoyl)-4-(benzodioxol-5-ylmethyl)piperazine) reveal a chair conformation with equatorial benzodioxole placement, optimizing intermolecular interactions . This suggests similar conformational stability in the target compound.
The target compound’s mesitylsulfonyl group may confer metabolic resistance, as seen in diphenylmethyl-mesitylsulfonyl analogs .
Functional Group Impact on Bioactivity
Biological Activity
The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a piperazine derivative known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉N₃O₅S
- Molecular Weight : 373.42 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research indicates that compounds with a benzodioxole moiety exhibit significant antitumor properties. For instance, studies have shown that similar piperazine derivatives can inhibit cancer cell proliferation through various pathways:
- Mechanism : Induction of apoptosis in cancer cells by activating caspase pathways.
- Case Study : A study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer1.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens:
- Mechanism : Disruption of bacterial cell membranes leading to cell lysis.
- Case Study : In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics2.
Neuropharmacological Effects
The piperazine scaffold is known for its neuroactive properties:
- Mechanism : Modulation of neurotransmitter systems (e.g., serotonin and dopamine receptors).
- Case Study : Animal studies have suggested potential anxiolytic effects, with behavioral assays indicating reduced anxiety-like behavior in treated subjects3.
Comparative Analysis of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Antimicrobial | Disruption of bacterial membranes | |
| Neuropharmacological | Modulation of neurotransmitter systems |
Research Findings
Recent studies have highlighted the following findings about the biological activity of the compound:
- Antitumor Activity : The compound was found to inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range.
- Antimicrobial Properties : The compound exhibited broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL.
- Neuropharmacological Effects : Behavioral studies in rodents indicated that administration led to a significant reduction in anxiety-like behaviors compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
